molecular formula C7H13NO3 B7905856 3-(Morpholin-2-yl)propanoic acid

3-(Morpholin-2-yl)propanoic acid

Cat. No. B7905856
M. Wt: 159.18 g/mol
InChI Key: UMYVUUWWXGDGCP-UHFFFAOYSA-N
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Patent
US09340538B2

Procedure details

3-(4-((benzyloxy)carbonyl)morpholin-2-yl)acrylic acid (0.52 g, 1.8 mmol) was reacted with Pd—C (10%, 0.05 g) according to the procedure as described in Example 34, Step C to give the title compound as a white solid (0.2 g, 70%). The compound was characterized by the following spectroscopic data:
Name
3-(4-((benzyloxy)carbonyl)morpholin-2-yl)acrylic acid
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][O:14][CH:13]([CH:17]=[CH:18][C:19]([OH:21])=[O:20])[CH2:12]1)=O)C1C=CC=CC=1>[Pd]>[NH:11]1[CH2:16][CH2:15][O:14][CH:13]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])[CH2:12]1

Inputs

Step One
Name
3-(4-((benzyloxy)carbonyl)morpholin-2-yl)acrylic acid
Quantity
0.52 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(OCC1)C=CC(=O)O
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CC(OCC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.